Fluorescein-PEG2-Azide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

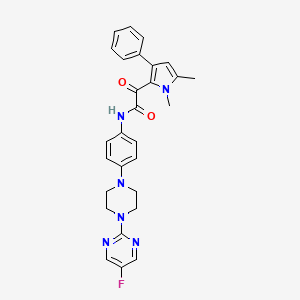

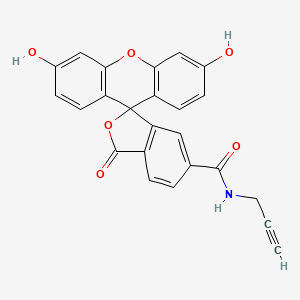

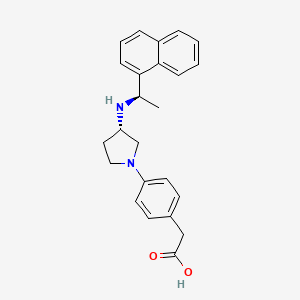

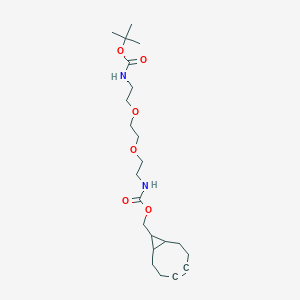

Fluorescein-PEG2-Azide is a heterofunctional fluorescent PEG derivative that contains an azide group . The hydrophilic PEG spacer arm increases solubility in aqueous media . The FITC group (Fluorescein) can be easily traced from its yellow color and green fluorescence .

Synthesis Analysis

Fluorescein-PEG2-Azide can be synthesized using a two-step synthetic procedure starting from its propargylamine-containing clathrochelate precursor . It can also be used in the synthesis of PROTACs .Molecular Structure Analysis

Fluorescein-PEG2-Azide has a molecular weight of 563.6 g/mol . Its molecular formula is C27H25N5O7S .Chemical Reactions Analysis

The azide group in Fluorescein-PEG2-Azide enables Click Chemistry . Click Chemistry is a type of chemical reaction that joins small units together with covalent bonds to create larger structures .Physical And Chemical Properties Analysis

Fluorescein-PEG2-Azide is soluble in DMSO, DMF, DCM . It has an excitation maximum of 494 and an emission maximum of 517 .科学研究应用

Fluorescein-PEG2-Azide: An Overview

Fluorescein-PEG2-Azide is a green emitting fluorescent dye derivative with an excitation/emission maximum of 494/517 nm . It contains an azide group, which enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media and reduces steric hindrance during binding .

Potential Applications

- Fluorescein is one of the most frequently used labels for bioanalytical applications due to its properties: high fluorescence quantum yield, good photostability, water solubility, high molar extinction coefficient in the first electronic band located in the blue-green spectral range, and capability for functionalization .

- It finds broad application for intermolecular distance determination by resonance energy transfer, for pH sensors, DNA sequencing, fluorescent microscopy, flow cytometry and many more applications .

- The most straightforward way to enhance the sensitivity is to saturate the biomolecule with fluorophores . However, modification of multiple sites of the biomolecule results in the function loss . To bypass this, a group of fluorophores can be introduced at one modification site of biomolecule via branching linker group .

- Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in biomedical, environmental monitoring, and food safety .

- The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .

- The fluorescent dye is the core part of the fluorescent probes and requires the selection of a suitable fluorescent dye . Typically, fluorescent dyes need to have high fluorescence intensity, good stability, and low toxicity .

Bioanalytical Applications

Design and Synthesis of Fluorescent Probes

- Fluorescein is one of the most frequently used labels for bioanalytical applications . It is often used for intermolecular distance determination by resonance energy transfer, for pH sensors, DNA sequencing, fluorescent microscopy, flow cytometry and many more applications .

- To enhance the sensitivity of fluorescence detection, a group of fluorophores can be introduced at one modification site of a biomolecule via a branching linker group . This allows for the insertion of two fluorophores at one modification site of a biomolecule .

- Hydrogen sulfide (H2S) is a gaseous signaling molecule that plays an important role in regulating various physiological activities in biological systems .

- Fluorescent imaging technology provides unique merits, such as simplicity, non-invasiveness, and real-time monitoring, and has become a powerful approach for the detection of molecules in biological systems .

- Numerous H2S-specific fluorogenic probes have been designed with different recognition mechanisms that enable rapid and accurate detection of H2S in cells .

Fluorescent Labeling in Bioanalytical Applications

Detection and Research of Hydrogen Sulfide in Cells

Fluorescent Probes in Medicinal Chemistry

未来方向

Fluorescence imaging is an important method in the field of biomedicine. Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption . Fluorescein-PEG2-Azide, with its excellent photophysical properties, could play a significant role in these developments .

属性

IUPAC Name |

1-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O7S/c28-32-30-8-10-37-12-11-36-9-7-29-26(40)31-16-1-4-20-19(13-16)25(35)39-27(20)21-5-2-17(33)14-23(21)38-24-15-18(34)3-6-22(24)27/h1-6,13-15,33-34H,7-12H2,(H2,29,31,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPFCAHUXVVHPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorescein-PEG2-Azide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

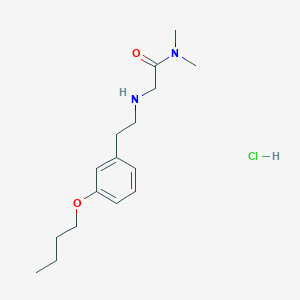

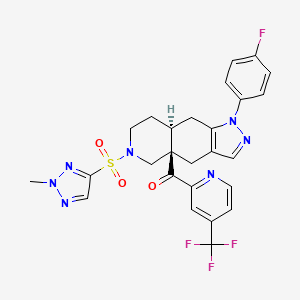

![methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B607403.png)